molecular formula C18H31GdN4O9 B1674391 Gadobutrol CAS No. 138071-82-6

Gadobutrol

Katalognummer: B1674391
CAS-Nummer: 138071-82-6
Molekulargewicht: 604.7 g/mol
InChI-Schlüssel: ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gadobutrol is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a second-generation, extracellular, non-ionic macrocyclic gadolinium-based contrast agent. This compound is known for its high stability and low risk of nephrogenic systemic fibrosis, making it a preferred choice for diagnostic imaging .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Gadobutrol umfasst mehrere Schritte:

    Ausgangsmaterial: Cyclen-Monoformaldehyd wird als Ausgangsmaterial verwendet.

    Alkylierungsreaktion: Cyclen-Monoformaldehyd wird einer Alkylierungsreaktion mit tert-Butylbromessigsäureester unterzogen.

    Hydrolyse: Das Alkylierungsprodukt wird hydrolysiert, um ein Tricarboxylat-Zwischenprodukt zu erhalten.

    Komplexbildung: Das Tricarboxylat-Zwischenprodukt reagiert mit 4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octan.

    Endgültige Komplexierung: Das Reaktionsprodukt wird dann mit Gadoliniumoxid komplexiert, um this compound zu erhalten

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet kontrollierte Kristallisationsbedingungen, um hohe Reinheitsgrade (über 99,7%) zu erreichen und sicherzustellen, dass die Verbindung für pharmazeutische Formulierungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gadobutrol unterliegt aufgrund seiner makrozyklischen Struktur hauptsächlich Komplexierungsreaktionen. Es ist so konzipiert, dass es sehr stabil und resistent gegen Dissoziation ist, wodurch das Risiko der Freisetzung von freien Gadoliniumionen minimiert wird.

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound, das als Kontrastmittel in der MRT verwendet wird .

Wissenschaftliche Forschungsanwendungen

Characteristics of Gadobutrol

This compound is characterized by its macrocyclic structure, which contributes to its high stability and low risk of nephrogenic systemic fibrosis (NSF). It is available in a concentration of 1.0 mmol/mL, providing enhanced imaging capabilities compared to lower concentration agents. The following table summarizes key properties:

PropertyValue
Concentration1.0 mmol/mL
RelaxivityHigher than standard GBCAs
StabilityMacrocyclic
Risk of NSFLow

Contrast-Enhanced MRI

This compound is primarily used for contrast-enhanced MRI to visualize pathological lesions across various body regions. Its efficacy has been demonstrated in numerous studies:

  • CNS Imaging : this compound has shown non-inferiority to other approved contrast agents for CNS imaging, providing high diagnostic confidence and sensitivity in detecting ischemic versus non-ischemic tissues .
  • Abdominal Imaging : It has been found effective in imaging upper abdominal organs such as the liver, kidneys, and pancreas, outperforming other agents like gadoxetic acid in certain cases due to its higher gadolinium concentration .

Magnetic Resonance Angiography (MRA)

In MRA studies, this compound has demonstrated strong diagnostic agreement with intra-arterial digital subtraction angiography (IADSA). It effectively visualizes vascular perfusion and flow-related abnormalities, making it suitable for assessing conditions affecting major vessels .

Safety Profile

The safety of this compound has been extensively studied. The GARDIAN study reported a low incidence of adverse drug reactions (ADRs), with only 0.7% of patients experiencing side effects . This safety profile is consistent across diverse patient populations, including those with renal impairment or cardiovascular diseases.

Pediatric Use

A study involving patients under two years old confirmed that this compound is safe and effective for diagnosing multiple pathologies in this vulnerable population .

Efficacy in Renal Patients

Research indicates that this compound can be administered safely to patients with moderate to severe renal impairment without significant adverse effects, making it a viable option for this demographic .

Comparative Studies

Comparative studies have assessed the efficacy of this compound against other GBCAs:

  • A study involving 123 patients showed that while some readers preferred gadobenate dimeglumine over this compound, the differences were not statistically significant across all cases .
  • Another analysis confirmed that this compound's diagnostic performance was comparable to MAGNEVIST in both kidney and liver studies .

Wirkmechanismus

Gadobutrol works by enhancing the contrast of MRI images. It highlights areas with disrupted blood-brain barriers or abnormal vascularity by altering the relaxation times of protons in the body. This results in a clearer and more detailed image of the internal structures. The non-ionic macrocyclic structure of this compound ensures high stability and minimizes the risk of releasing free gadolinium ions .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Gadobutrol is a macrocyclic gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Its unique properties, including high stability and low toxicity, make it a preferred choice for imaging in various clinical settings. This article explores the biological activity of this compound, including its pharmacokinetics, safety profile, and clinical applications.

Pharmacokinetics

This compound exhibits a rapid distribution phase following intravenous administration. The pharmacokinetic parameters are summarized in Table 1.

Parameter Value
Volume of Distribution (Vd)Approximately 0.25 L/kg
Elimination Half-Life (t½)1.5 hours
Clearance0.5 L/h/kg

This compound is primarily excreted unchanged via the kidneys, with approximately 90% of the administered dose eliminated within 24 hours. This rapid clearance is beneficial for patients with normal renal function, reducing the risk of gadolinium retention in tissues .

Safety Profile

This compound has a favorable safety profile compared to other GBCAs, particularly concerning nephrotoxicity and allergic reactions. However, it is essential to monitor patients with compromised renal function closely due to the risk of nephrogenic systemic fibrosis (NSF), especially in those with advanced kidney disease .

Adverse Reactions

The most common adverse reactions reported during clinical trials include:

  • Nausea
  • Headache
  • Injection site pain
  • Rash

Serious adverse reactions are rare but can include anaphylactic reactions and acute kidney injury, particularly in at-risk populations .

Clinical Applications

This compound is utilized in various imaging scenarios, including:

  • Neurological Imaging : It enhances the visualization of brain tumors and abnormalities by highlighting areas with disrupted blood-brain barriers.
  • Cardiovascular Imaging : this compound aids in detecting myocardial inflammation and assessing cardiac viability through late gadolinium enhancement techniques.
  • Oncology : It is used to improve lesion detection and characterization in various cancers .

Case Studies

Several studies have demonstrated the efficacy and safety of this compound in clinical practice:

  • Phase III Clinical Trials : A comprehensive analysis involving over 29 million applications showed that this compound was well-tolerated, with a low incidence of serious adverse events .
  • Retrospective Study on Nephrotoxicity : A study involving 91 patients with varying stages of kidney disease indicated that none required renal replacement therapy after this compound administration, suggesting its relative safety even in at-risk populations .
  • Comparative Study : Research comparing this compound with other GBCAs found significantly lower rates of adverse reactions and better patient outcomes in terms of imaging quality and diagnostic accuracy .

Eigenschaften

IUPAC Name

2-[4,10-bis(carboxylatomethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O9.Gd/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31;/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31);/q;+3/p-3/t14-,15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDFIIGFYAHNSK-CTHHTMFSSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])C(CO)C(CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])[C@H](CO)[C@@H](CO)O)CC(=O)[O-].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31GdN4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027434
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Density

1.3 g/mL at 37 °C
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

770691-21-9
Record name Gadobutrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770691-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gadobutrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium, [rel-10-[(2R,3S)-2-(hydroxy-kappa.O)-3-hydroxy-1- (hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7- triacetato(3-)-kappa.N1,kappa.N4,kappa.N7,kappa.N10, kappa.O1,kappa.O4,kappa.O7]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GADOBUTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BJ477IO2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Gadobutrol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8231
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadobutrol
Reactant of Route 2
Gadobutrol
Reactant of Route 3
Gadobutrol
Reactant of Route 4
Gadobutrol
Reactant of Route 5
Reactant of Route 5
Gadobutrol
Reactant of Route 6
Reactant of Route 6
Gadobutrol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.